Nepsilon-Acetyl-L-lysine Hydrochloride

概要

説明

Nepsilon-Acetyl-L-lysine Hydrochloride, also known as (2S)-2-amino-6-acetamidohexanoic acid, is an R-chain N-acetylated α amino acid . It is used together with other lysine analogues to differentiate and characterize various aminoacylases and regulator 2 (Sir2) enzymes/sirtuins .

Molecular Structure Analysis

The molecular formula of this compound is C8H16N2O3·HCl . Its molecular weight is 224.69 .Physical And Chemical Properties Analysis

This compound is a solid substance . It appears as a white to almost white powder or crystal . It is soluble in water .科学的研究の応用

Lysine Acetylation in Cardiovascular Diseases

Lysine acetylation, regulated by lysine acetyltransferases (KATs) and lysine deacetylases (KDACs), plays a critical role in cardiovascular diseases. Studies have demonstrated the therapeutic potential of KDAC inhibitors in treating hypertension, vascular diseases, arrhythmia, heart failure, and angiogenesis. These insights suggest a promising avenue for developing therapeutics targeting lysine acetylation pathways in cardiovascular health (Li, Ge, & Li, 2019).

Enhancement of L-Lysine Production

L-Lysine is an essential amino acid with significant industrial applications, particularly in food and animal feed. Research focusing on strain development and fermentation technologies has led to enhanced L-lysine production. This involves optimizing fermentation parameters and employing genetic engineering techniques to improve the yield and productivity of L-lysine, demonstrating the application of Nε-Acetyl-L-lysine hydrochloride in biotechnological advancements (Félix et al., 2019).

Machine Learning in Predicting Lysine Acetylation Sites

The prediction of lysine acetylation sites through machine learning approaches represents a significant application in protein research. These computational tools facilitate the rapid identification of lysine acetylation modification sites, aiding in the understanding of cellular metabolism and regulatory processes. This advancement underscores the utility of Nε-Acetyl-L-lysine hydrochloride in computational biology and the development of prediction tools for protein modifications (Basith et al., 2021).

Immune-Related Molecules in Cancer Immunotherapy

The acetylation and deacetylation of lysine residues on immune-related molecules play a significant role in cancer immunotherapy. Modulating these post-translational modifications has shown promise in developing therapeutic strategies for cancer treatment, highlighting the importance of lysine acetylation/deacetylation pathways in the immune response to cancer (Ding et al., 2022).

Novel Electrostatic Mechanism of N-Acetylated Proteins

The mode of action of N-acetylated proteins, such as Nε-Acetyl-L-lysine hydrochloride, involves a novel electrostatic mechanism. This process influences cell signaling and energetics, offering insights into the relationship between N-acetylation and phosphorylation. Such findings contribute to the understanding of the biochemical actions of N-acetylated proteins and their potential applications in therapeutic interventions (Kovacic, 2011).

作用機序

Safety and Hazards

将来の方向性

Nepsilon-Acetyl-L-lysine has been identified as a key metabolite in the pathogenesis of COVID-19 in obese patients . Upregulated levels of Nepsilon-Acetyl-L-lysine were evidenced in overweight-obese COVID-19 patients . This suggests that Nepsilon-Acetyl-L-lysine could play a significant role in future research related to metabolic regulation in viral infections .

生化学分析

Biochemical Properties

Nepsilon-Acetyl-L-lysine Hydrochloride plays a crucial role in biochemical reactions, particularly in the acetylation of lysine residues on proteins. This modification is catalyzed by lysine acetyltransferases, which transfer an acetyl group from acetyl-CoA to the ε-amino group of lysine. This acetylation can alter the charge, structure, and function of proteins, affecting their interactions with other biomolecules. This compound interacts with various enzymes, including histone acetyltransferases and deacetylases, which regulate gene expression and chromatin structure .

Cellular Effects

This compound influences several cellular processes by modulating protein acetylation. This compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, acetylation of histones by this compound can lead to changes in chromatin structure, thereby regulating gene transcription. Additionally, this compound can impact cellular metabolism by modifying enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with lysine residues on proteins. The acetylation process is facilitated by lysine acetyltransferases, which transfer an acetyl group from acetyl-CoA to the lysine residue. This modification can either activate or inhibit the function of the target protein, depending on the context. For example, acetylation of histones can lead to an open chromatin structure, promoting gene transcription, while deacetylation by histone deacetylases can result in chromatin condensation and gene repression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in protein acetylation and cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance protein acetylation and improve cellular function. At high doses, it can cause toxic or adverse effects, such as cellular stress and apoptosis. Studies have identified threshold effects, where the benefits of this compound are observed up to a certain dosage, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the acetylation of lysine residues on proteins. This compound interacts with enzymes such as lysine acetyltransferases and deacetylases, which regulate the acetylation and deacetylation processes. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific cellular compartments, affecting its localization and activity .

Subcellular Localization

This compound is localized in various subcellular compartments, including the nucleus, cytoplasm, and endoplasmic reticulum. Its activity and function can be influenced by its subcellular localization. For example, in the nucleus, this compound can acetylate histones, regulating gene expression. In the endoplasmic reticulum, it can modify proteins involved in protein folding and transport .

特性

IUPAC Name |

(2S)-6-acetamido-2-aminohexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3.ClH/c1-6(11)10-5-3-2-4-7(9)8(12)13;/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVATDGTAFJGJI-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCCC[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

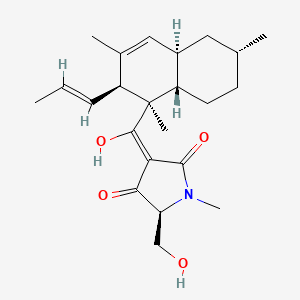

![(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-3-methylbutanoic acid](/img/structure/B1437134.png)

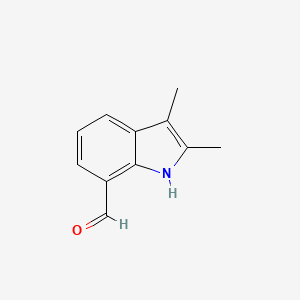

![(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-4-methylpentanoic acid](/img/structure/B1437144.png)

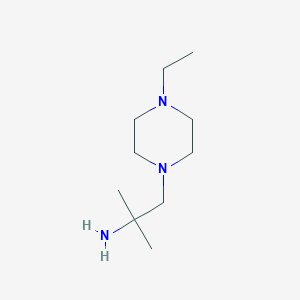

![Dimethyl[2-methyl-1-({[4-(3-methylbutoxy)phenyl]methyl}amino)propan-2-yl]amine](/img/structure/B1437150.png)

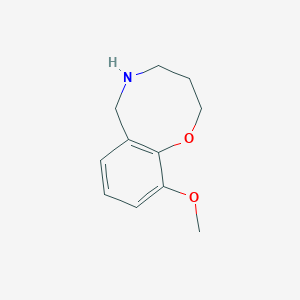

![Methyl (2S,4S)-4-([1,1'-biphenyl]-2-yloxy)-2-pyrrolidinecarboxylate](/img/structure/B1437154.png)